molecular formula C23H15ClO2S2 B14378421 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-95-2

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14378421
CAS No.: 89477-95-2
M. Wt: 422.9 g/mol
InChI Key: YYEPTBVBPWDDGQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two sulfanyl groups attached to a naphthalene-1,4-dione core, with one sulfanyl group bearing a 4-chlorophenyl substituent and the other bearing a 4-methylphenyl substituent. Naphthoquinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with 4-chlorothiophenol and 4-methylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiophenol derivatives displace the chlorine atoms on the naphthoquinone core, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can generate reactive oxygen species (ROS) upon metabolic activation, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
  • 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-ethylphenyl)sulfanyl]naphthalene-1,4-dione
  • 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methoxyphenyl)sulfanyl]naphthalene-1,4-dione

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione is unique due to the specific combination of substituents on the naphthoquinone core. The presence of both 4-chlorophenyl and 4-methylphenyl sulfanyl groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

89477-95-2

Molecular Formula

C23H15ClO2S2

Molecular Weight

422.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C23H15ClO2S2/c1-14-6-10-16(11-7-14)27-22-20(25)18-4-2-3-5-19(18)21(26)23(22)28-17-12-8-15(24)9-13-17/h2-13H,1H3

InChI Key

YYEPTBVBPWDDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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